molecular formula C22H32 B1581213 Dodecylnaphthalene CAS No. 38641-16-6

Dodecylnaphthalene

Cat. No. B1581213
CAS RN: 38641-16-6
M. Wt: 296.5 g/mol
InChI Key: UVMGANPLBFFQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylnaphthalene is a chemical compound with the molecular formula C22H32 . It is also known by other names such as 1-Dodecylnaphthalene and 1-N-DODECYLNAPHTHALENE .


Molecular Structure Analysis

Dodecylnaphthalene has a molecular weight of 296.490 Da and a monoisotopic mass of 296.250397 Da . It has 0 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds . The structure of Dodecylnaphthalene includes a naphthalene core with a dodecyl group attached .


Physical And Chemical Properties Analysis

Dodecylnaphthalene has a density of 0.9±0.1 g/cm3, a boiling point of 416.8±8.0 °C at 760 mmHg, and a flash point of 228.5±9.2 °C . It has a molar refractivity of 100.0±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 321.4±3.0 cm3 .

Scientific Research Applications

Photovoltaic Materials

The aromatic structure of 1-Dodecylnaphthalene makes it a candidate for investigation in the development of photovoltaic materials. Its ability to absorb light and transfer energy can be harnessed in solar cells to improve efficiency and performance.

Each of these applications leverages the unique chemical properties of 1-Dodecylnaphthalene , demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to participate in diverse chemical processes and its potential for functionalization make it a subject of ongoing study and innovation. Information based on search results .

Safety and Hazards

Dodecylnaphthalene is intended for laboratory research purposes and is not for drug or household use . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If swallowed, medical advice should be sought .

properties

IUPAC Name

1-dodecylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMGANPLBFFQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068122
Record name Dodecylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecylnaphthalene

CAS RN

38641-16-6
Record name Naphthalene, dodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, dodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylnaphthalene
Reactant of Route 2
Reactant of Route 2
Dodecylnaphthalene
Reactant of Route 3
Reactant of Route 3
Dodecylnaphthalene
Reactant of Route 4
Reactant of Route 4
Dodecylnaphthalene
Reactant of Route 5
Reactant of Route 5
Dodecylnaphthalene
Reactant of Route 6
Reactant of Route 6
Dodecylnaphthalene

Q & A

Q1: What does the research indicate about the resistance of microorganisms towards 1-Dodecylnaphthalene?

A: One study explored the resistance of Saccharomyces cerevisiae (yeast) to 2-Dodecylnaphthalene-3-Sulphonate (Cerfak), a derivative of 1-Dodecylnaphthalene. [] While the study doesn't directly investigate 1-Dodecylnaphthalene, it highlights the potential for microorganisms to develop resistance towards alkylnaphthalene sulfonates. This finding underscores the importance of understanding resistance mechanisms and exploring alternative strategies to mitigate potential resistance development. You can find more information about this research here: .

Q2: How do microorganisms interact with 1-Dodecylnaphthalene?

A: Research indicates that Pseudomonas aeruginosa KK6, a bacterial strain, can metabolize 1-Dodecylnaphthalene through subterminal metabolism. [] This suggests that certain microorganisms possess enzymatic pathways capable of degrading this compound. This finding is significant for understanding the environmental fate and potential biodegradation of 1-Dodecylnaphthalene. You can find more information about this research here: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.